molecular formula C10H6F2O3 B2725149 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one CAS No. 2089257-15-6

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2725149
CAS No.: 2089257-15-6
M. Wt: 212.152
InChI Key: AAVTWUTXGVPZRD-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a difluoromethyl group at the 4-position and a hydroxy group at the 7-position on the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of chromen-2-one derivatives. This process can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like palladium or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxy group.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(difluoromethyl)-7-oxo-2H-chromen-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(methyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-(difluoromethyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVTWUTXGVPZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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